N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine
CAS No.: 1177341-69-3
Cat. No.: VC2917093
Molecular Formula: C15H18N4S
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177341-69-3 |
|---|---|
| Molecular Formula | C15H18N4S |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-4,5-dimethyl-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C15H18N4S/c1-11-4-5-13-14(12(11)2)18-15(20-13)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18) |
| Standard InChI Key | AVIZYIDIUSSYHW-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)SC(=N2)NCCCN3C=CN=C3)C |
| Canonical SMILES | CC1=C(C2=C(C=C1)SC(=N2)NCCCN3C=CN=C3)C |
Introduction
N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine is a complex organic compound with a molecular formula of C15H18N4S and a molecular weight of 286.4 g/mol . This compound is part of a broader class of benzothiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4S |
| Molecular Weight | 286.4 g/mol |
| CAS Number | 1177341-69-3 |
| Purity | 95% |
| IUPAC Name | N-(3-(1H-imidazol-1-yl)propyl)-4,5-dimethylbenzo[d]thiazol-2-amine |
Synthesis and Applications
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 4,5-dimethyl-1,3-benzothiazol-2-amine with 3-(1H-imidazol-1-yl)propan-1-amine. This compound is often used as a building block in organic synthesis due to its reactive functional groups, which can be further modified to create more complex molecules.
Biological Activities
While specific biological activities of N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine are not extensively documented, compounds within the benzothiazole class have shown potential in various therapeutic areas. These include antimicrobial, anti-inflammatory, and anticancer applications. The presence of the imidazole ring may enhance certain biological properties, given imidazole's role in various biologically active molecules.
Availability and Suppliers
N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine is available from several chemical suppliers, including AChemBlock and JK Chemical . These companies provide the compound in various quantities, often with a purity of 95%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume